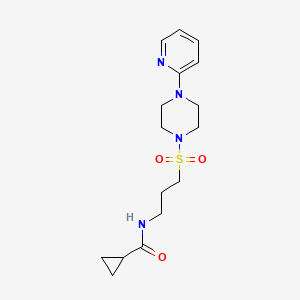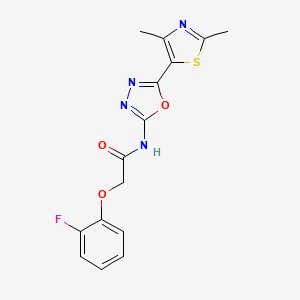![molecular formula C24H19FN4O2S B2562134 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-00-1](/img/structure/B2562134.png)
5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of compounds known as 1,2,4-triazoloquinazolines . These compounds are characterized by a quinazoline core structure, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a diazine ring . The molecule also contains a 1,2,4-triazole ring, which is a type of azole ring that contains three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . Another method involves one-pot reactions between carboxylic hydrazides and 2-isothiocyanatobenzonitrile, which yield pharmacologically relevant 1,2,4-triazolo[1,5-c]quinazoline-5(6H)-thiones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a quinazoline core structure . The molecule also contains a fluorobenzylthio group, two methoxy groups, and a phenyl group .科学的研究の応用
Synthesis and Chemical Characterization
Synthetic Routes and Modifications
Innovative synthetic methodologies have been developed for triazoloquinazoline derivatives, highlighting the versatility and potential for structural modification to enhance biological activity. For instance, novel synthetic routes designed to prepare triazoloquinazoline compounds include a two-step synthesis beginning with anthranilonitrile and a hydrazide, showcasing the chemical adaptability of these compounds (J. Francis et al., 1991). Another study focused on the synthesis of fluorine-containing quinoline derivatives, emphasizing the role of fluorine in modifying the chemical and biological properties of these compounds (B. S. Holla et al., 2005).
Biological Activities
Antibacterial and Anticancer Properties
Research has demonstrated the significant antimicrobial and anticancer potential of triazoloquinazoline derivatives. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their excellent growth inhibition activity against bacterial strains, comparing favorably with commercial standards like penicillin-G and streptomycin (S. Mood et al., 2022). Another investigation revealed the cytotoxic effects of a quinazoline derivative on human cancer cell lines, emphasizing the compound's potential as a multitarget agent for cancer therapy (R. Ovádeková et al., 2005).
Pharmacological Applications
Receptor Binding and Antagonism
Triazoloquinazolines have been studied for their affinity to various receptors, including the benzodiazepine and adenosine receptors, indicating their potential in developing therapeutic agents for conditions mediated by these receptors. For example, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 were explored for their selectivity for the human A3 receptor subtype, highlighting the possibility of targeting specific receptor subtypes for therapeutic advantages (Y. C. Kim et al., 1996).
将来の方向性
Compounds containing the 1,2,4-triazole ring, such as the one , are considered important pharmacophores due to their multidirectional biological activity . There is ongoing research into the development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . This suggests that there is significant potential for future research and development involving this compound and related structures .
特性
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVCQAEXBTLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)
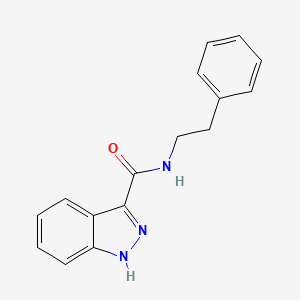
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
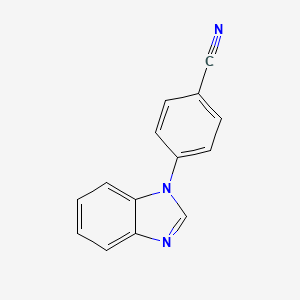
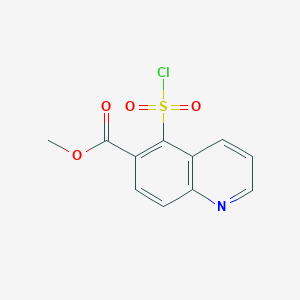
![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)
![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)
![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)
![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
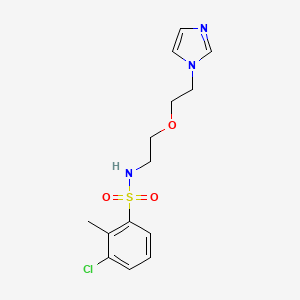
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
